Sc-43

Description

This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Structure

3D Structure

Properties

IUPAC Name |

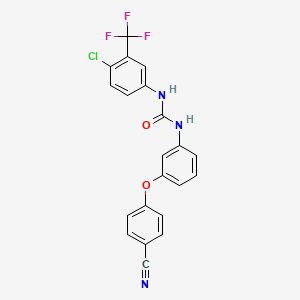

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[3-(4-cyanophenoxy)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13ClF3N3O2/c22-19-9-6-15(11-18(19)21(23,24)25)28-20(29)27-14-2-1-3-17(10-14)30-16-7-4-13(12-26)5-8-16/h1-11H,(H2,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIBWSQJZKMUZAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C#N)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13ClF3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400989-25-4 | |

| Record name | SC-43 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400989254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SC-43 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OT4AQX5MLU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Scandium-43: A Technical Guide to its Decay Characteristics for Positron Emission Tomography (PET) Imaging

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the radionuclide Scandium-43 (Sc-43), focusing on its nuclear decay characteristics, production methodologies, and its promising application in Positron Emission Tomography (PET) imaging. This compound is emerging as a compelling alternative to other diagnostic radionuclides due to its favorable physical properties, which offer potential advantages for clinical imaging.

Core Decay Characteristics of Scandium-43

Scandium-43 is a positron-emitting isotope with a physical half-life that is well-suited for PET imaging applications, allowing for centralized production and distribution to remote imaging centers[1]. Its decay properties are summarized in the table below.

| Property | Value |

| Half-life (T₁⸝₂) | 3.891 (12) hours[2] |

| Decay Mode | β+ (Positron Emission) & Electron Capture (EC)[2] |

| β+ Branching Ratio | 88.1 (8)%[1][2] |

| EC Branching Ratio | 11.9 (8)%[2] |

| Maximum Positron Energy (Eβ+ max) | 1199 keV[2] |

| Average Positron Energy (Eβ+ avg) | 476 keV[1][2] |

| Principal Gamma-ray Emission | 372.9 keV (22.5% intensity)[1][2] |

| Parent Nuclide | Produced from various targets (e.g., ⁴⁶Ti, ⁴³Ca, ⁴⁴Ca) |

| Daughter Nuclide | Stable Calcium-43 (⁴³Ca)[2] |

A key advantage of this compound is the absence of high-energy gamma radiation that is characteristic of its theranostic counterpart, Scandium-44 (which has a prominent 1157 keV gamma-ray)[1][2][3]. This results in a lower gamma dose rate, potentially reducing the radiation burden on both patients and medical personnel[1][2].

References

Scandium-43: A Technical Guide to its Half-life and Positron Energy for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear properties of Scandium-43 (⁴³Sc), with a specific focus on its half-life and positron emission characteristics. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring the use of novel radionuclides for Positron Emission Tomography (PET) imaging.

Core Nuclear Properties of Scandium-43

Scandium-43 is a positron-emitting radionuclide that is gaining increasing interest in the field of nuclear medicine. Its favorable decay characteristics, including a suitable half-life and positron energy, make it a promising candidate for PET imaging, particularly in the context of theranostics.

Quantitative Decay Data

The key quantitative data for the decay of Scandium-43 are summarized in the table below for easy reference and comparison.

| Property | Value |

| Half-life (T½) | 3.891 hours[1][2][3][4] |

| Decay Mode | Positron Emission (β⁺) and Electron Capture (EC) |

| Positron Emission Branching Ratio | 88.1%[1] |

| Electron Capture Branching Ratio | 11.9% |

| Maximum Positron Energy (Eβ⁺max) | 1199 keV |

| Mean Positron Energy (Eβ⁺mean) | 476 keV |

| Principal Gamma Ray Energy | 372.9 keV (Intensity: 22.5%)[5] |

| Decay Product | Stable Calcium-43 (⁴³Ca) |

Decay Scheme of Scandium-43

Scandium-43 decays to the stable isotope Calcium-43. This process primarily occurs through two mechanisms: positron emission (β⁺ decay) and electron capture (EC). In positron emission, a proton in the nucleus is converted into a neutron, and a positron and an electron neutrino are emitted. In electron capture, an orbital electron is captured by the nucleus, combining with a proton to form a neutron and emitting an electron neutrino. The decay also results in a characteristic gamma-ray emission.

Experimental Protocols

The following sections detail the methodologies for the production and characterization of Scandium-43.

Production of Scandium-43

Scandium-43 is typically produced in a cyclotron via the proton irradiation of enriched Calcium-44 (⁴⁴Ca) targets. The primary nuclear reaction is ⁴⁴Ca(p,2n)⁴³Sc.

Experimental Workflow for Scandium-43 Production and Separation

Materials:

-

Enriched Calcium-44 Oxide (⁴⁴CaO) target material.

-

High-purity hydrochloric acid (HCl).

-

Extraction chromatography resin (e.g., N,N,N',N'-tetra-n-octyldiglycolamide (DGA) resin).

-

High-purity water.

Procedure:

-

Target Preparation: Press the enriched ⁴⁴CaO powder into a target disc suitable for cyclotron irradiation.

-

Cyclotron Irradiation: Irradiate the ⁴⁴CaO target with a proton beam of appropriate energy (typically 15-20 MeV) for a predetermined duration to achieve the desired activity. Note that this production route can also co-produce Scandium-44 (⁴⁴Sc) via the ⁴⁴Ca(p,n)⁴⁴Sc reaction.[1][6]

-

Target Dissolution: After irradiation, remotely transfer the target to a hot cell and dissolve it in high-purity hydrochloric acid.

-

Radiochemical Separation:

-

Load the dissolved target solution onto a pre-conditioned extraction chromatography column containing DGA resin.

-

Wash the column with HCl to remove the calcium target material and other impurities.

-

Elute the Scandium-43 from the column using a suitable eluent, such as dilute HCl, to obtain a solution of ⁴³ScCl₃.

-

Measurement of Scandium-43 Half-life

The half-life of Scandium-43 can be determined by measuring the decay of its activity over time using a high-purity germanium (HPGe) detector.

Materials:

-

A sample of purified Scandium-43.

-

High-purity germanium (HPGe) gamma-ray spectrometer.

-

Multi-channel analyzer (MCA).

-

Lead shielding.

Procedure:

-

Sample Preparation: Place a known quantity of the Scandium-43 solution in a standard geometry vial for gamma counting.

-

Detector Setup and Calibration:

-

Position the HPGe detector within a lead shield to reduce background radiation.

-

Perform an energy and efficiency calibration of the detector using certified radioactive sources (e.g., ¹³³Ba, ¹⁵²Eu, ⁶⁰Co) traceable to a national standards laboratory.

-

-

Data Acquisition:

-

Place the Scandium-43 sample at a reproducible distance from the detector.

-

Acquire a series of gamma-ray spectra over a period of several half-lives (e.g., 24-48 hours). The counting time for each spectrum should be short relative to the half-life to minimize decay during the measurement.

-

Record the start and end time of each measurement.

-

-

Data Analysis:

-

For each spectrum, determine the net peak area of the characteristic 372.9 keV gamma-ray of Scandium-43.

-

Correct the peak areas for decay during the acquisition time.

-

Plot the natural logarithm of the decay-corrected count rate versus the time of measurement.

-

Perform a linear least-squares fit to the data points. The slope of the line will be equal to the negative of the decay constant (λ).

-

Calculate the half-life (T½) using the formula: T½ = ln(2) / λ.

-

Determination of Positron Energy Spectrum

The positron energy spectrum of Scandium-43 can be measured using a magnetic spectrometer or through beta-gamma coincidence techniques. The following outlines a general approach using a magnetic spectrometer.

Materials:

-

A thin, uniform source of Scandium-43.

-

Magnetic beta-ray spectrometer.

-

Positron-sensitive detector (e.g., plastic scintillator).

-

Vacuum chamber.

Procedure:

-

Source Preparation: Prepare a thin, uniform source of Scandium-43 on a low-Z backing material to minimize positron scattering.

-

Spectrometer Setup:

-

Place the source inside the vacuum chamber of the magnetic spectrometer.

-

Position the positron detector at the focal plane of the spectrometer.

-

-

Data Acquisition:

-

Evacuate the spectrometer chamber to minimize positron interactions with air.

-

Vary the magnetic field of the spectrometer in steps to select positrons of different momenta (and therefore energies).

-

At each magnetic field setting, record the number of positrons detected for a fixed amount of time.

-

-

Data Analysis:

-

Convert the magnetic field strength to positron momentum and then to kinetic energy.

-

Correct the measured counts for detector efficiency and the solid angle of the spectrometer at each energy.

-

Plot the corrected count rate per unit energy interval as a function of positron energy to obtain the positron energy spectrum.

-

From the spectrum, the maximum positron energy (Eβ⁺max) can be determined from the endpoint of the spectrum, and the mean positron energy (Eβ⁺mean) can be calculated.

-

References

- 1. Fifty Shades of Scandium: Comparative Study of PET Capabilities Using this compound and Sc-44 with Respect to Conventional Clinical Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cyclotron production of 43Sc for PET imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ortec-online.com [ortec-online.com]

- 6. A method for measuring the energy spectrum of coincidence events in positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

Scandium-43: A Technical Guide for Nuclear Medicine Applications

Introduction

Scandium-43 (⁴³Sc) is an emerging positron-emitting radionuclide that is garnering significant interest within the nuclear medicine community. Its favorable decay characteristics, suitable half-life, and unique position as part of a "true" theranostic pair make it a compelling candidate for diagnostic imaging with Positron Emission Tomography (PET). When paired with its therapeutic counterpart, Scandium-47 (⁴⁷Sc), it offers the potential for highly personalized cancer treatment regimens. This technical guide provides an in-depth overview of Scandium-43, covering its core properties, production methodologies, radiochemistry, and applications for researchers, scientists, and professionals in drug development.

Core Properties of Scandium-43

Scandium-43 is a positron-emitting isotope with physical properties that make it highly suitable for PET imaging. It decays with a half-life of 3.891 hours, which is long enough to allow for centralized production and distribution, as well as imaging at later time points to accommodate the pharmacokinetics of various targeting molecules like peptides and antibodies.[1][2][3]

One of the key advantages of ⁴³Sc over its theranostic partner, Scandium-44 (⁴⁴Sc), is the absence of high-energy gamma-ray emissions.[3][4] ⁴⁴Sc co-emits a high-energy gamma ray (1157 keV) which can degrade PET image quality and increase the radiation dose to the patient and staff.[5][6] The lower positron energy of ⁴³Sc compared to the commonly used Gallium-68 (⁶⁸Ga) can also lead to improved spatial resolution in PET imaging.[7]

Table 1: Comparison of Decay Characteristics of PET Radionuclides

| Property | Scandium-43 (⁴³Sc) | Scandium-44 (⁴⁴Sc) | Gallium-68 (⁶⁸Ga) | Fluorine-18 (¹⁸F) |

| Half-life | 3.891 hours[2] | 4.042 hours[7] | 67.71 minutes[5] | 109.8 minutes |

| Decay Mode | β+ (88.1%), EC (11.9%)[2][4] | β+ (94.2%)[2] | β+ (89%) | β+ (97%) |

| Mean β+ Energy (keV) | 476[2] | 632[2] | 830 | 250 |

| Max β+ Energy (keV) | 1199[4] | 1474 | 1899 | 634 |

| Primary γ-rays (keV) | 372.9 (22.5%)[4] | 1157 (100%)[5] | 511 (Annihilation) | 511 (Annihilation) |

Production of Scandium-43

Scandium-43 can be produced via several nuclear reactions using cyclotrons. The choice of production route often depends on the available particle accelerator, the cost and availability of enriched target materials, and the desired radionuclidic purity.

Table 2: Accelerator-Based Production Routes for Scandium-43

| Nuclear Reaction | Target Material | Projectile | Optimal Energy Range (MeV) | Notes |

| ⁴⁰Ca(α,p)⁴³Sc | Natural or enriched ⁴⁰CaCO₃ | Alpha | 14 - 27[6][8] | Can produce high activities (GBq levels); main impurity is ⁴⁷Sc.[8] |

| ⁴²Ca(d,n)⁴³Sc | Enriched ⁴²CaCO₃ or ⁴²CaO | Deuteron | < 10[5] | Favorable due to high yields at lower energies available on many medical cyclotrons.[5][9] |

| ⁴³Ca(p,n)⁴³Sc | Enriched ⁴³CaCO₃ | Proton | Not specified | Offers higher yields but enriched ⁴³Ca is costly; co-produces ⁴⁴Sc.[10] |

| ⁴⁶Ti(p,α)⁴³Sc | Enriched ⁴⁶Ti or ⁴⁶TiO₂ | Proton | Not specified | Can produce high purity ⁴³Sc (98.2%), but with lower yields than Ca targets.[10][11] |

This protocol is a generalized summary based on common methodologies.

-

Target Preparation: Natural calcium carbonate (CaCO₃) powder is pressed into a target disc. For higher purity, enriched [⁴⁰Ca]CaCO₃ can be used.[6]

-

Irradiation: The target is irradiated with an alpha particle beam, typically in the energy range of 24–27 MeV.[6] Irradiation time and beam current are adjusted to achieve the desired activity.

-

Target Dissolution: After irradiation, the CaCO₃ target is dissolved in hydrochloric acid (HCl).

-

Chemical Separation: The separation of ⁴³Sc from the bulk calcium target is crucial. A common and efficient method involves extraction chromatography using a resin such as UTEVA.[6]

-

The dissolved target solution is loaded onto the UTEVA resin column.

-

The calcium is washed from the column using a dilute HCl solution.

-

The purified ⁴³Sc is then eluted from the resin using a different concentration of HCl.

-

-

Quality Control: The final product's radionuclidic purity is assessed using gamma-ray spectroscopy. Chemical purity is also verified to ensure the absence of metallic impurities that could interfere with subsequent radiolabeling.

Radiochemistry and Labeling

Scandium exists predominantly in the +3 oxidation state and shares chemical similarities with other Group 3 elements like yttrium and lanthanides such as lutetium.[7] This chemical behavior allows it to be stably chelated by macrocyclic ligands, most notably DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives.[5][12][13] The ability to use the well-established DOTA chelator significantly lowers the barrier for developing ⁴³Sc-based radiopharmaceuticals, as many DOTA-conjugated targeting molecules are already in clinical use with other radiometals like ¹⁷⁷Lu and ⁶⁸Ga.

This protocol describes the conjugation of ⁴³Sc to the prostate-specific membrane antigen (PSMA) targeting ligand, PSMA-617.

-

Reagent Preparation:

-

Prepare a solution of DOTA-conjugated PSMA-617 in high-purity water.

-

Prepare a reaction buffer, typically 0.25 M ammonium acetate, with the pH adjusted to approximately 4.7.[11]

-

The purified ⁴³ScCl₃ solution is obtained from the production step.

-

-

Reaction:

-

In a reaction vial, combine the purified [⁴³Sc]ScCl₃ solution with the PSMA-617 ligand.

-

Add the ammonium acetate buffer to the vial.

-

The reaction mixture is heated at 95°C for 15-30 minutes.[11]

-

-

Quality Control:

-

Radiochemical purity is determined using High-Performance Liquid Chromatography (HPLC) to separate the labeled [⁴³Sc]Sc-PSMA-617 from any free ⁴³Sc.[11]

-

The final product is passed through a sterile filter for in vivo applications.

-

Applications in Theranostics

The most significant advantage of ⁴³Sc is its role in the "true" theranostic paradigm with ⁴⁷Sc.[5][13] Theranostics involves using chemically identical or very similar radioisotopes of the same element for both diagnosis and therapy.

-

Diagnostic (PET): [⁴³Sc]Sc-labeled radiopharmaceuticals (e.g., [⁴³Sc]Sc-PSMA-617) are administered to the patient. PET imaging is then used to visualize tumor locations, determine the extent of the disease, and quantify receptor expression.

-

Therapeutic (Targeted Radionuclide Therapy): If the diagnostic scan shows significant uptake in the tumors, the patient can then be treated with the therapeutic counterpart, [⁴⁷Sc]Sc-PSMA-617. Because the targeting molecule and chelator are identical, the biodistribution of the therapeutic agent is expected to be the same as the diagnostic agent, allowing for precise and personalized dosimetry.

This matched-pair approach ensures that the diagnostic images accurately predict where the therapeutic dose will be delivered, fulfilling the promise of "see what you treat."[7] This is an improvement over pairs like ⁶⁸Ga/¹⁷⁷Lu, where slight differences in coordination chemistry can lead to variations in in-vivo behavior.[14][15]

Preclinical studies using mouse models with PSMA-expressing xenografts have demonstrated the feasibility of this approach, showing specific uptake of both [⁴³Sc]Sc-PSMA-617 and [⁴⁷Sc]Sc-PSMA-617 in tumors.[5][11]

Scandium-43 is a highly promising radionuclide for advancing the field of nuclear medicine. Its physical properties are ideal for high-resolution PET imaging, and its production is becoming more accessible through various cyclotron-based methods. The ability to chelate ⁴³Sc with well-established DOTA chemistry simplifies the development of novel radiopharmaceuticals. Most importantly, its role as the diagnostic partner to the therapeutic ⁴⁷Sc provides a chemically identical theranostic pair, paving the way for more precise and effective personalized cancer treatments. As production methods are optimized and more preclinical and clinical data become available, Scandium-43 is poised to become a valuable tool in the management of cancer.

References

- 1. Scandium Isotopes: List and Properties | Scandium [scandium.org]

- 2. researchgate.net [researchgate.net]

- 3. Fifty Shades of Scandium: Comparative Study of PET Capabilities Using this compound and Sc-44 with Respect to Conventional Clinical Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 43Sc [prismap.eu]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Production of scandium radionuclides for theranostic applications: towards standardization of quality requirements - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Accelerator-Based Production of Scandium Radioisotopes for Applications in Prostate Cancer: Toward Building a Pipeline for Rapid Development of Novel Theranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. jnm.snmjournals.org [jnm.snmjournals.org]

- 12. Towards Clinical Development of Scandium Radioisotope Complexes for Use in Nuclear Medicine: Encouraging Prospects with the Chelator 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic Acid (DOTA) and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Accelerator-Based Production of Scandium Radioisotopes for Applications in Prostate Cancer: Toward Building a Pipeline for Rapid Development of Novel Theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. comparison-of-the-dosimetry-of-scandium-43-and-scandium-44-patient-organ-doses-in-relation-to-commonly-used-gallium-68-for-imaging-neuroendocrine-tumours - Ask this paper | Bohrium [bohrium.com]

- 15. Comparison of the dosimetry of scandium-43 and scandium-44 patient organ doses in relation to commonly used gallium-68 for imaging neuroendocrine tumours - PMC [pmc.ncbi.nlm.nih.gov]

Scandium-43: A Technical Guide for Researchers in Radiopharmaceutical Development

An In-depth Technical Guide on the Core Properties, Production, and Application of a Promising Rare Earth Radiometal for PET Imaging

Executive Summary

Scandium-43 (⁴³Sc) is a rare earth radiometal rapidly gaining prominence in the field of nuclear medicine, particularly for its application in Positron Emission Tomography (PET) imaging. Its favorable decay characteristics, including a suitable half-life and low positron energy, make it an attractive diagnostic partner for therapeutic radionuclides, embodying the "theranostic" approach to personalized medicine. This technical guide provides a comprehensive overview of ⁴³Sc for researchers, scientists, and drug development professionals. It details the radiometal's core properties, outlines current production and purification protocols, describes radiolabeling procedures for targeted radiopharmaceuticals, and discusses the key signaling pathways relevant to its clinical applications.

Core Properties of Scandium-43

Scandium-43 is a positron-emitting isotope of the element scandium. As a rare earth metal, it primarily exists in a +3 oxidation state, allowing for stable chelation with a variety of ligands commonly used in radiopharmaceutical development.

Physical and Nuclear Properties

The key physical and nuclear decay characteristics of Scandium-43 are summarized in the table below. Its 3.89-hour half-life is advantageous for clinical PET imaging, allowing for centralized production and distribution to imaging centers, as well as enabling imaging at later time points to assess radiopharmaceutical pharmacokinetics.[1] Furthermore, the absence of high-energy gamma co-emissions, unlike its theranostic counterpart Scandium-44, results in a lower radiation dose to patients and personnel.[2]

| Property | Value | Reference(s) |

| Half-life (T½) | 3.891 hours | [2] |

| Decay Mode | β+ (Positron Emission), EC (Electron Capture) | [2] |

| β+ Abundance | 88.1% | [2] |

| EC Abundance | 11.9% | [2] |

| Maximum β+ Energy (Eβ+max) | 1.199 MeV | [2] |

| Average β+ Energy (Eβ+avg) | 0.476 MeV | [2] |

| Principal Gamma Ray Energy | 372.9 keV | [2] |

| Daughter Nuclide | Calcium-43 (⁴³Ca) (Stable) | [2] |

Chemical Properties

The chemistry of scandium is dominated by its trivalent state (Sc³⁺), which facilitates its coordination with various chelating agents. This property is crucial for the development of stable ⁴³Sc-radiopharmaceuticals.

| Property | Value | Reference(s) |

| Oxidation State | +3 | [2] |

| Ionic Radius (CN=6) | 74.5 pm | [2] |

| Common Chelators | DOTA, DOTATATE, DOTANOC, PSMA-617 | [2][3] |

Production of Scandium-43

Scandium-43 is artificially produced using cyclotrons. The two primary production routes involve the proton irradiation of enriched calcium or titanium targets. The choice of production route often depends on the availability of enriched target materials and the desired radionuclidic purity of the final product.

Production via the ⁴³Ca(p,n)⁴³Sc Reaction

This route is favored for achieving higher yields of ⁴³Sc.[4] However, commercially available enriched ⁴³Ca often contains impurities of ⁴⁴Ca, leading to the co-production of ⁴⁴Sc.[4]

Experimental Protocol: Production of ⁴³Sc from Enriched ⁴³CaCO₃

-

Target Preparation:

-

Press approximately 10-15 mg of enriched Calcium Carbonate (⁴³CaCO₃) powder (e.g., 57.9% enriched in ⁴³Ca) into a high-purity aluminum or niobium backing.

-

The target is then enclosed in a suitable target holder for cyclotron irradiation.

-

-

Cyclotron Irradiation:

-

Irradiate the target with a proton beam of a specific energy and current. Typical parameters are a proton energy of 12 MeV and a beam current of up to 50 µA.

-

The irradiation time is typically several hours (e.g., 1-7 hours) to achieve desired activity levels.

-

Production via the ⁴⁶Ti(p,α)⁴³Sc Reaction

This production route generally yields ⁴³Sc with higher radionuclidic purity, as the co-production of ⁴⁴Sc is minimized.[4] However, the production yield is typically lower compared to the calcium route.[4]

Experimental Protocol: Production of ⁴³Sc from Enriched ⁴⁶Ti

-

Target Preparation:

-

Prepare a target of enriched metallic Titanium-46 (⁴⁶Ti) (e.g., 97.0% enriched). This can be in the form of a thin foil or a pressed powder target.

-

-

Cyclotron Irradiation:

-

Irradiate the ⁴⁶Ti target with a proton beam.

-

Typical irradiation parameters include a proton energy of around 18 MeV for a duration of several hours.

-

Production Yields

The following table summarizes reported production yields for ⁴³Sc via the two main routes.

| Production Route | Target Material | Proton Energy (MeV) | Irradiation Time (h) | Achieved Yield (MBq) | Reference(s) |

| ⁴³Ca(p,n)⁴³Sc | Enriched ⁴³CaCO₃ | 12 | 1-2 | up to 480 | [4] |

| ⁴⁶Ti(p,α)⁴³Sc | Enriched metallic ⁴⁶Ti | ~18 | ~7 | up to 225 | [4] |

Purification of Scandium-43

After irradiation, the ⁴³Sc must be chemically separated from the bulk target material and any metallic impurities. Extraction chromatography is a commonly employed and effective method for this purification.

Purification Workflow

The general workflow for the purification of ⁴³Sc involves dissolving the irradiated target and passing the solution through a specialized chromatography column that selectively retains the ⁴³Sc. The scandium is then eluted in a small volume of a suitable solvent.

References

- 1. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclotron production of 43Sc for PET imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Emergence of Scandium-43: A Technical Guide to its Principles for In Vivo Imaging

For Immediate Release

A deep dive into the core principles of Scandium-43 (Sc-43) underscores its growing importance in the landscape of in vivo imaging. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's production, radiolabeling chemistry, and its application as a positron emission tomography (PET) imaging agent, particularly within the burgeoning field of theranostics.

Scandium-43, a positron-emitting radionuclide, is rapidly gaining traction in the scientific community for its favorable decay characteristics and its potential as a diagnostic partner in theranostic applications. Its unique properties offer a compelling alternative to more established PET isotopes, paving the way for new frontiers in personalized medicine.

Core Principles of Scandium-43

Scandium-43 is a rare earth element that decays via positron emission (β+) and electron capture to stable Calcium-43.[1] Its relatively short half-life of 3.891 hours makes it suitable for in vivo imaging applications, allowing for sufficient time for biological targeting and clearance while minimizing the radiation dose to the patient.[1][2][3]

Decay Characteristics

The decay properties of Scandium-43 are central to its utility in PET imaging. The emission of a positron, which subsequently annihilates with an electron to produce two 511 keV gamma photons, allows for the three-dimensional mapping of its distribution within the body.

| Property | Value |

| Half-life | 3.891 hours[1][2][3] |

| Decay Mode | β+ (88.1%), Electron Capture (11.9%)[1] |

| Mean Positron Energy (Eβ+avg) | 476 keV[1] |

| Maximum Positron Energy (Eβ+max) | 1199 keV[1] |

| Primary Gamma Ray Energy | 372.9 keV (22.5%)[1] |

| Table 1: Decay characteristics of Scandium-43. |

A significant advantage of this compound over its theranostic counterpart, Scandium-44 (Sc-44), is the absence of high-energy gamma emissions that accompany Sc-44's decay.[4][5][6] This results in a lower radiation dose to patients and clinical staff and can lead to improved image quality.[1]

Production of Scandium-43

The production of this compound for clinical use is primarily achieved through cyclotron-based methods. Several nuclear reactions have been investigated to produce this isotope with high yield and purity.

Production Routes

The most common production routes for this compound involve the irradiation of enriched calcium or titanium targets.

| Production Reaction | Target Material | Projectile | Resulting Purity | Notes |

| 43Ca(p,n)43Sc | Enriched 43CaCO3 | Protons | Mixture of 43Sc and 44Sc[6][7] | Higher yields but co-produces 44Sc.[6] |

| 42Ca(d,n)43Sc | Enriched 42CaO | Deuterons | High | An emerging and efficient method.[4] |

| 46Ti(p,α)43Sc | Enriched 46Ti | Protons | >98%[6][7] | Lower yields compared to the calcium route.[6] |

| 40Ca(α,p)43Sc | Natural CaCO3 | Alpha particles | High | Can produce GBq quantities.[4][5] |

| Table 2: Common production routes for Scandium-43. |

The choice of production route often depends on the available cyclotron infrastructure and the desired purity of the final product. While the use of enriched target materials can be costly, it is often necessary to achieve the high radionuclidic purity required for human use.[8]

Experimental Protocols

Production and Separation of Scandium-43 via 42Ca(d,n)43Sc

A detailed protocol for the production of [43Sc]Sc-PSMA-617 from a [42Ca]CaCO3 starting material has been described and can be adapted for other applications.[5]

1. Target Preparation:

- Convert enriched [42Ca]CaCO3 to [42Ca]CaO via heating in a furnace.

- Press the resulting [42Ca]CaO powder into a target pellet.

2. Cyclotron Irradiation:

- Irradiate the target with a deuteron beam. Optimal yields are suggested to be between 2-10 MeV.[5]

3. Separation of 43Sc:

- Dissolve the irradiated target in hydrochloric acid.

- Utilize extraction chromatography, such as with a branched DGA resin, to separate the 43Sc from the calcium target material.[4]

- Elute the purified 43Sc in a small volume suitable for radiolabeling.

"Irradiated 42CaO Target" -> "Dissolution in HCl" -> "Extraction Chromatography (DGA Resin)" -> "Purified 43ScCl3";

"Extraction Chromatography (DGA Resin)" -> "Recovered 42Ca" [label="Target Recycling"];

}

Radiolabeling of DOTA-conjugated Peptides with Scandium-43

Scandium-43 can be readily chelated by macrocyclic chelators such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which can be conjugated to various targeting molecules.

1. Reagent Preparation:

- Prepare a solution of the DOTA-conjugated peptide in a suitable buffer (e.g., acetate buffer, pH 4.5).

- Prepare the purified 43ScCl3 solution.

2. Radiolabeling Reaction:

- Add the 43ScCl3 solution to the peptide solution.

- Heat the reaction mixture at an elevated temperature (e.g., 95°C) for a specified time (e.g., 10-15 minutes).

3. Quality Control:

- Analyze the radiochemical purity of the resulting 43Sc-DOTA-peptide using methods such as radio-HPLC or ITLC.

Radiolabeling yields of over 98% have been reported for DOTA-conjugated peptides with this compound.[4]

In Vivo Imaging with Scandium-43

The favorable imaging characteristics of this compound make it a promising candidate for a wide range of in vivo applications, particularly in oncology.

Theranostic Applications

The concept of theranostics involves the use of a diagnostic radionuclide to identify and characterize a disease, followed by treatment with a therapeutic radionuclide that targets the same biological marker. The pairing of this compound for PET imaging with the beta-emitting therapeutic isotope Scandium-47 (Sc-47) represents a true theranostic pair due to their identical coordination chemistry, ensuring that the diagnostic and therapeutic agents have the same in vivo distribution.

Comparison with Other PET Radionuclides

Phantom studies have shown that the imaging performance of this compound is comparable to, and in some cases better than, other commonly used PET radionuclides. For instance, the lower positron energy of this compound compared to Gallium-68 (Ga-68) can result in improved spatial resolution.[9] Quantitative PET studies with a mixture of this compound and Sc-44 have demonstrated accuracy in line with the clinical standard, Fluorine-18.[1]

| Radionuclide | Half-life (hours) | Mean Positron Energy (keV) | Key Advantages |

| 43Sc | 3.89 | 476 | Theranostic pairing with 47Sc, lower radiation dose than 44Sc. |

| 44Sc | 3.97 | 632 | Theranostic pairing with 47Sc. |

| 68Ga | 1.13 | 830 | Generator produced, well-established chemistry. |

| 18F | 1.83 | 250 | Excellent image resolution, widely available. |

| Table 3: Comparison of Scandium-43 with other common PET radionuclides. |

Future Perspectives

The development of robust and scalable production methods for high-purity this compound is crucial for its widespread clinical adoption. Further research into novel chelators and targeting molecules will expand the range of applications for this promising radionuclide. As the field of theranostics continues to evolve, Scandium-43 is poised to play a significant role in advancing personalized cancer diagnosis and treatment. The ongoing efforts to standardize production and quality control will be instrumental in realizing the full potential of this compound for in vivo imaging.[2]

References

- 1. Fifty Shades of Scandium: Comparative Study of PET Capabilities Using this compound and Sc-44 with Respect to Conventional Clinical Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncidiumfoundation.org [oncidiumfoundation.org]

- 3. Comparison of scandium-44 g with other PET radionuclides in pre-clinical PET phantom imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclotron production of 43Sc and 44gSc from enriched 42CaO, 43CaO, and 44CaO targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of DOTA-Based 43Sc Radiopharmaceuticals Using Cyclotron-Produced 43Sc as Exemplified by [43Sc]Sc-PSMA-617 for PSMA PET Imaging [mdpi.com]

- 6. Production and separation of 43Sc for radiopharmaceutical purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Production of scandium radionuclides for theranostic applications: towards standardization of quality requirements - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Cyclotron production of 43Sc and 44gSc from enriched 42CaO, 43CaO, and 44CaO targets [frontiersin.org]

An In-depth Technical Guide to the Scandium-43 Decay Scheme and Daughter Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear decay properties of Scandium-43 (⁴³Sc), its daughter products, and the experimental methodologies used to characterize its decay scheme. This information is critical for researchers and professionals involved in the development of radiopharmaceuticals and other applications of this promising radionuclide.

Introduction to Scandium-43

Scandium-43 is a positron-emitting radionuclide with a half-life that makes it a compelling candidate for use in Positron Emission Tomography (PET) imaging. Its decay characteristics, which include a relatively low positron energy and the absence of high-energy gamma emissions that are characteristic of other scandium isotopes like Scandium-44, make it particularly attractive for clinical applications, potentially offering improved image resolution and lower patient dose.

Scandium-43 Decay Scheme

Scandium-43 decays to the stable isotope Calcium-43 (⁴³Ca) through two primary modes: positron emission (β+) and electron capture (EC). The dominant mode is positron emission, accounting for over 88% of decays.

Decay Data Summary

The key quantitative data for the Scandium-43 decay scheme are summarized in the tables below. These values are based on the most recent evaluated nuclear data.

Table 1: Nuclear Properties of Scandium-43

| Property | Value |

| Half-life (T₁/₂) | 3.891 ± 0.012 hours |

| Q-value (Q_EC) | 2220.3 ± 2.0 keV |

| Spin and Parity | 7/2- |

| Decay Modes | Positron Emission (β+), Electron Capture (EC) |

Table 2: Scandium-43 Decay Radiation Data

| Radiation Type | Energy (keV) | Intensity (%) |

| Positron (β+) | ||

| β⁺₁ | 1199.0 (max) | 88.1 ± 0.8 |

| 476 (average) | ||

| Gamma (γ) | ||

| γ₁ | 372.75 ± 0.03 | 22.5 ± 0.5 |

| Electron Capture (EC) | ||

| EC | 11.9 ± 0.8 |

Daughter Product

The decay of Scandium-43 exclusively produces the stable isotope Calcium-43 (⁴³Ca) . There are no subsequent radioactive decays.

Decay Scheme Visualization

The following diagram illustrates the decay of Scandium-43 to Calcium-43.

Experimental Protocols

The determination of the Scandium-43 decay scheme involves several key experimental stages: production of the radionuclide, chemical purification, and measurement of its decay properties.

Production of Scandium-43

Scandium-43 can be produced through various nuclear reactions. A common method involves the proton bombardment of an enriched Calcium-44 target.

Experimental Workflow for Scandium-43 Production and Separation

Measurement of Decay Properties

Half-life Measurement:

-

Sample Preparation: A sample of the purified Scandium-43 solution is prepared in a standardized geometry.

-

Detection System: A high-purity germanium (HPGe) detector, known for its excellent energy resolution, is used to measure the gamma-ray emissions from the sample.

-

Data Acquisition: The gamma-ray spectrum is acquired at regular time intervals over a period of several half-lives (e.g., 24-48 hours). The number of counts in the 372.75 keV photopeak is recorded for each measurement.

-

Data Analysis: The count rate of the 372.75 keV gamma-ray is plotted against time on a semi-logarithmic scale. An exponential decay curve is fitted to the data points. The half-life is then calculated from the decay constant obtained from the fit.

Branching Ratio and Gamma-ray Intensity Measurement:

-

Detector Calibration: The absolute efficiency of the HPGe detector is determined using calibrated gamma-ray sources with well-known energies and intensities (e.g., ¹³³Ba, ¹⁵²Eu).

-

Spectrum Acquisition: A gamma-ray spectrum of a Scandium-43 sample with a known total activity is acquired for a sufficient duration to obtain good counting statistics in the 372.75 keV photopeak.

-

Data Analysis:

-

The net peak area of the 372.75 keV gamma-ray is determined by subtracting the background continuum.

-

The gamma-ray emission intensity is calculated by dividing the net peak area by the acquisition time, the detector efficiency at that energy, and the total activity of the sample.

-

The positron emission branching ratio is determined by measuring the 511 keV annihilation radiation in coincidence with the 372.75 keV gamma ray, and through calculations based on the intensity balance of the decay scheme. The electron capture branching ratio is then inferred from the total decay probability.

-

Conclusion

Scandium-43 possesses favorable decay characteristics for applications in nuclear medicine, particularly for PET imaging. A thorough understanding of its decay scheme, including precise knowledge of its half-life, radiation energies, and intensities, is essential for accurate dosimetry calculations, image quantification, and the development of novel radiopharmaceuticals. The experimental protocols outlined in this guide provide a framework for the production, purification, and detailed characterization of this important radionuclide.

The Dawn of a New Era in Nuclear Medicine: A Technical Guide to the Theranostic Applications of Scandium Isotopes

For Researchers, Scientists, and Drug Development Professionals

The field of nuclear medicine is undergoing a paradigm shift towards personalized medicine, with a significant focus on "theranostics" – a strategy that integrates diagnostic imaging and targeted radionuclide therapy. Among the emerging radionuclides poised to revolutionize this field, the isotopes of Scandium (Sc) present a compelling case. This technical guide provides an in-depth exploration of the theranostic applications of Scandium isotopes, offering a comprehensive resource for researchers, scientists, and drug development professionals. Scandium offers a unique "matched pair" of isotopes: the positron-emitting Sc-43 and Sc-44 for high-resolution Positron Emission Tomography (PET) imaging, and the beta-emitting Sc-47 for targeted radiotherapy.[1][2][3] This identical chemistry across diagnostic and therapeutic agents ensures that the distribution and dosimetry seen in imaging accurately reflect the therapeutic dose delivered to the tumor, a significant advantage over other theranostic pairs.[3]

Core Concepts: The Scandium Theranostic Trio

The primary Scandium isotopes of interest for theranostic applications are this compound, Sc-44, and Sc-47. Their distinct nuclear properties make them a powerful combination for a "see what you treat" approach to cancer therapy.

-

Scandium-43 (⁴³Sc): A positron emitter with a half-life of 3.89 hours, making it suitable for PET imaging.[4][5] It is considered a more favorable option than Sc-44 as it does not emit high-energy gamma radiation, potentially leading to lower patient dose and sharper image quality.[6]

-

Scandium-44 (⁴⁴Sc): Another positron-emitting isotope with a slightly longer half-life of 4.04 hours, also ideal for PET imaging.[4][5][6] Its longer half-life compared to the commonly used Gallium-68 (68 minutes) allows for more flexible production and distribution schedules, as well as the ability to image at later time points to track slower biological processes.

-

Scandium-47 (⁴⁷Sc): A β⁻-emitter with a half-life of 3.35 days, making it an excellent candidate for targeted radionuclide therapy.[4][5][7] The energy of its beta particles is sufficient to kill cancer cells while having a limited range in tissue, minimizing damage to surrounding healthy cells.[7] It also emits a gamma-ray suitable for Single Photon Emission Computed Tomography (SPECT) imaging, allowing for post-therapy imaging to assess treatment response.[7]

Quantitative Data Summary

A clear understanding of the physical properties of these isotopes is crucial for their effective application. The following tables summarize their key decay characteristics and production data.

| Isotope | Half-life | Decay Mode | Primary Emissions (Energy, Intensity) | Daughter Isotope |

| This compound | 3.891 h[6][8] | β⁺ (88.1%), EC (11.9%)[6] | β⁺: 1.199 MeV (max), 0.476 MeV (avg)[6]γ: 372.9 keV (22.5%)[6] | ⁴³Ca (Stable)[6] |

| Sc-44 | 4.042 h[6][8] | β⁺ (94.3%)[9] | β⁺: 1.474 MeV (max), 0.632 MeV (avg)[1]γ: 1157.0 keV (99.9%)[1] | ⁴⁴Ca (Stable)[6] |

| Sc-47 | 3.349 days[7][8] | β⁻ (100%)[9] | β⁻: 0.441 MeV (68%), 0.601 MeV (32%)[5]γ: 159.4 keV (68.3%)[7] | ⁴⁷Ti (Stable)[7] |

Table 1: Physical Decay Characteristics of Theranostic Scandium Isotopes. This table provides a summary of the key decay properties of Scandium-43, Scandium-44, and Scandium-47, which are essential for dosimetry calculations and imaging parameter selection.

| Isotope | Production Reaction | Target Material | Typical Production Yield | Notes |

| This compound | ⁴⁴Ca(p,2n)⁴³Sc[6] | Enriched ⁴⁴CaO[6] | High yield, but co-produces Sc-44.[6] | Purer this compound can be produced via ⁴³Ca(p,n)⁴³Sc but the target material is more expensive.[10] |

| Sc-44 | ⁴⁴Ca(p,n)⁴⁴Sc[11] | Enriched ⁴⁴CaO[11] | High yield and high radionuclidic purity.[11] | Can also be produced from a ⁴⁴Ti/⁴⁴Sc generator.[6] |

| Sc-47 | ⁴⁶Ca(n,γ)⁴⁷Ca → ⁴⁷Sc[8] | Enriched ⁴⁶CaCO₃ or ⁴⁶CaO | Up to 1.5 GBq with high radionuclidic purity (>99.99%).[8] | Generator-produced from the decay of ⁴⁷Ca.[7] |

| ⁴⁷Ti(n,p)⁴⁷Sc | Natural or enriched ⁴⁷TiO₂ | Lower yield and purity compared to the Calcium route.[5] | ||

| ⁵⁰Ti(p,α)⁴⁷Sc | Enriched ⁵⁰TiO₂ | Investigated as a cyclotron-based production method.[12] |

Table 2: Production of Scandium Isotopes. This table outlines the common nuclear reactions and target materials used for the production of Scandium-43, Scandium-44, and Scandium-47, along with typical production yields.

Experimental Protocols

The development of Scandium-based theranostic agents involves a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.

Radiolabeling of DOTA-conjugated Peptides with Scandium-44

This protocol describes the labeling of a peptide conjugated with the chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) with ⁴⁴Sc.

Materials:

-

⁴⁴ScCl₃ in dilute HCl

-

DOTA-conjugated peptide (e.g., DOTATATE)

-

Ammonium acetate buffer (0.5 M, pH 4.0-4.5)

-

Metal-free water

-

Heating block

-

Radio-TLC or radio-HPLC system for quality control

Procedure:

-

In a sterile, metal-free microcentrifuge tube, add the DOTA-conjugated peptide (typically 10-50 nmol).

-

Add the required volume of ammonium acetate buffer to achieve a final pH of 4.0-4.5.

-

Add the ⁴⁴ScCl₃ solution (e.g., 10-100 MBq) to the peptide/buffer mixture.

-

Gently vortex the reaction mixture.

-

Incubate the reaction vial in a heating block at 90-95°C for 15-20 minutes.[13]

-

After incubation, allow the vial to cool to room temperature.

-

Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A typical mobile phase for radio-TLC is 0.1 M sodium citrate.

-

If necessary, purify the radiolabeled peptide using a C18 Sep-Pak cartridge to remove unchelated ⁴⁴Sc.

In Vitro Cell Uptake and Internalization Assay

This protocol outlines the procedure to evaluate the specific uptake and internalization of a ⁴³Sc- or ⁴⁷Sc-labeled peptide in cancer cells expressing the target receptor.

Materials:

-

Target-positive (e.g., SSTR2-positive) and target-negative cancer cell lines

-

Cell culture medium and supplements

-

24-well plates

-

Radiolabeled peptide (e.g., ⁴³Sc-DOTATATE)

-

Unlabeled ("cold") peptide for blocking studies

-

Binding buffer (e.g., serum-free medium with 1% BSA)

-

Acid wash buffer (e.g., 50 mM glycine, 100 mM NaCl, pH 2.8)

-

Lysis buffer (e.g., 1 M NaOH)

-

Gamma counter

Procedure:

-

Seed the target-positive and target-negative cells in 24-well plates at a density of 1 x 10⁵ to 5 x 10⁵ cells per well and allow them to attach overnight.

-

On the day of the experiment, wash the cells with binding buffer.

-

To determine total binding, add the radiolabeled peptide (at a specific concentration, e.g., 0.1-1 nM) to the wells.

-

To determine non-specific binding, add a 100-fold molar excess of the unlabeled peptide to a separate set of wells 15 minutes before adding the radiolabeled peptide.

-

Incubate the plates at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).

-

At each time point, aspirate the medium and wash the cells three times with ice-cold binding buffer.

-

To measure internalization, add ice-cold acid wash buffer to the cells and incubate for 5-10 minutes on ice to strip off surface-bound radioactivity. Collect the supernatant (surface-bound fraction).

-

Lyse the cells with lysis buffer and collect the cell lysate (internalized fraction).

-

Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.

-

Calculate the percentage of added activity per million cells for total and internalized radioactivity. Specific uptake is calculated by subtracting non-specific binding from total binding.

In Vivo PET Imaging and Biodistribution Studies in Tumor-Bearing Mice

This protocol describes the use of a ⁴⁴Sc-labeled peptide for PET imaging and biodistribution studies in a xenograft mouse model.

Materials:

-

Tumor-bearing mice (e.g., nude mice with subcutaneous tumors)

-

⁴⁴Sc-labeled peptide

-

Anesthesia (e.g., isoflurane)

-

PET/CT scanner

-

Gamma counter

-

Saline

Procedure:

-

Anesthetize the tumor-bearing mouse using isoflurane.

-

Administer the ⁴⁴Sc-labeled peptide (typically 2-10 MBq) via tail vein injection.

-

Acquire dynamic or static PET/CT scans at various time points post-injection (e.g., 1, 2, 4, and 24 hours).

-

After the final imaging session, euthanize the mouse.

-

Dissect major organs and the tumor.

-

Weigh each tissue sample and measure the radioactivity using a gamma counter, along with a standard of the injected dose.

-

Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizing the Core Concepts

Diagrams are essential for understanding the complex relationships and workflows in radiopharmaceutical development. The following sections provide Graphviz (DOT language) scripts to generate these visualizations.

Decay Schemes of Scandium Isotopes

Caption: Decay pathways of the theranostic scandium isotopes this compound, Sc-44, and Sc-47.

Experimental Workflow for Scandium-Based Theranostic Agent Development

Caption: A streamlined workflow for the development of Scandium-based theranostic agents.

The Scandium Theranostic Concept

Caption: The theranostic cycle using the matched pair of ⁴⁴Sc for imaging and ⁴⁷Sc for therapy.

Future Perspectives and Conclusion

The theranostic potential of Scandium isotopes is undeniable. The ability to use isotopes of the same element for both high-resolution PET imaging and targeted beta-particle therapy offers a level of precision and personalization previously unattainable. While challenges in the large-scale, cost-effective production of high-purity this compound and the broader clinical validation of Sc-47 remain, ongoing research and technological advancements are rapidly overcoming these hurdles. The development of robust production methods, novel chelators, and a deeper understanding of the radiobiology of Scandium-based radiopharmaceuticals will undoubtedly pave the way for their successful clinical translation. For researchers and drug developers, the Scandium platform represents a fertile ground for innovation, with the promise of delivering highly effective and personalized cancer treatments.

References

- 1. Isotope data for scandium-43 in the Periodic Table [periodictable.com]

- 2. researchgate.net [researchgate.net]

- 3. Expanding Theranostic Radiopharmaceuticals for Tumor Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scandium Isotopes: List and Properties | Scandium [scandium.org]

- 6. 43Sc [prismap.eu]

- 7. 47Sc [prismap.eu]

- 8. Isotopes of scandium - Wikipedia [en.wikipedia.org]

- 9. Isotope data for scandium-47 in the Periodic Table [periodictable.com]

- 10. chimia.ch [chimia.ch]

- 11. researchgate.net [researchgate.net]

- 12. Ex Vivo Radiolabeling and In Vivo PET Imaging of T Cells Expressing Nuclear Reporter Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Scandium-43 Versus Other Positron Emitting Radionuclides

This guide provides a comprehensive technical overview of Scandium-43 (Sc-43) as a positron-emitting radionuclide for Positron Emission Tomography (PET) imaging. It details its physical properties, production methods, radiolabeling chemistry, and imaging characteristics in comparison to other clinically relevant radionuclides such as Fluorine-18 (F-18), Gallium-68 (Ga-68), and its sibling isotope, Scandium-44 (Sc-44). The focus is on the potential of this compound within the framework of "theranostics," where diagnostic imaging is paired with targeted radionuclide therapy.

Core Physical Properties of PET Radionuclides

The choice of a radionuclide for PET imaging is dictated by its physical decay characteristics, which influence image quality, patient radiation dose, and logistical considerations for radiopharmaceutical production and distribution. Scandium-43 possesses a combination of a longer half-life than Gallium-68 and lower positron energy, which translates to potentially higher resolution images.[1] A significant advantage of this compound over Sc-44 is the absence of high-energy gamma-ray emissions, which can be a drawback for Sc-44.[2][3]

Table 1: Comparative Physical Decay Characteristics of Selected PET Radionuclides

| Property | Scandium-43 (⁴³Sc) | Scandium-44 (⁴⁴Sc) | Gallium-68 (⁶⁸Ga) | Fluorine-18 (¹⁸F) |

| Half-life (t½) | 3.89 hours[3] | 3.97 hours[4] | 1.13 hours (68 min)[4] | 1.83 hours (110 min)[4] |

| Decay Mode | 88.1% β+, 11.9% EC[3] | 94.3% β+, 5.7% EC[5] | 89% β+, 11% EC[5] | 97% β+, 3% EC[4] |

| Eβ+ max (keV) | 1199[3] | 1474 | 1899[6] | 634 |

| Eβ+ mean (keV) | 476[1][3] | 632[5] | 829.5[1][5] | 250 |

| Mean Positron Range in Tissue (mm) | ~1.7[7] | ~2.5[7] | ~3.6[7] | ~0.6[8] |

| Principal γ-rays (keV, Intensity) | 372.9 (22.5%)[3] | 1157 (99.9%) | 1077 (3.2%) | 511 (Annihilation) |

Production of Scandium-43

Scandium-43 is primarily produced in a cyclotron.[4] Several nuclear reactions using enriched calcium targets are employed, though these can lead to the co-production of Sc-44, affecting the radionuclidic purity.[7][9] The development of efficient chemical purification processes and methods to recycle the expensive enriched target material is crucial for making this compound production sustainable.[9]

Key Production Reactions:

-

44Ca(p,2n)43Sc : This reaction involves bombarding an enriched Calcium-44 target with protons. It is a common route but can also produce Sc-44.[7]

-

43Ca(p,n)43Sc : Using an enriched Calcium-43 target, this reaction can also yield this compound. However, commercially available 43Ca often contains significant 44Ca impurities, leading to 44Sc co-production.[7]

-

42Ca(d,n)43Sc : This reaction, using deuteron bombardment of enriched Calcium-42, is another viable production pathway.[10]

-

46Ti(p,α)43Sc : While this reaction using enriched Titanium-46 targets has a lower yield, it can produce this compound with higher purity (a 43Sc/44Sc activity ratio of about 65:1).[7]

The resulting this compound is chemically separated from the target material, typically in the form of Scandium chloride (ScCl₃), ready for radiolabeling.[3]

Radiolabeling Chemistry and Experimental Protocols

Scandium exists in a stable trivalent state (Sc³⁺), making its coordination chemistry highly suitable for radiolabeling with various chelators.[3] Its chemistry is a closer match to the therapeutic radionuclide Lutetium-177 (Lu³⁺) than Gallium-68 (Ga³⁺), which is a key advantage for theranostic applications.[11]

The macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its analogues are commonly used to securely bind this compound to targeting molecules like peptides.[3][11]

General Experimental Protocol for ⁴³Sc-DOTATATE Labeling:

This protocol is a generalized example based on common laboratory practices for labeling DOTA-conjugated peptides.

-

Preparation: A reaction vial is charged with a DOTA-conjugated peptide (e.g., DOTATATE) dissolved in a suitable buffer, such as sodium acetate or ascorbate, to maintain an acidic pH (typically around 4.5).[1]

-

Radionuclide Addition: The purified ⁴³ScCl₃ solution, obtained from the cyclotron production and separation process, is added to the reaction vial.

-

Incubation: The reaction mixture is heated in a thermomixer or heating block. Typical conditions are 95°C for 15-30 minutes.[10]

-

Quality Control: After incubation, the radiolabeling efficiency and radiochemical purity are assessed. This is commonly performed using high-performance liquid chromatography (HPLC).[1] Radiochemical purity should exceed 95% for clinical use.

-

Purification (if necessary): If significant unbound ⁴³Sc or other impurities are present, the crude product is purified. A common method is solid-phase extraction (SPE) using a C18 cartridge. The labeled peptide is trapped on the cartridge, washed, and then eluted with an ethanol/water mixture.[10]

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. Fifty Shades of Scandium: Comparative Study of PET Capabilities Using this compound and Sc-44 with Respect to Conventional Clinical Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 43Sc [prismap.eu]

- 4. researchgate.net [researchgate.net]

- 5. frontiersin.org [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Comparative analysis of positron emitters for theranostic applications based on small bioconjugates highlighting 43Sc, 61Cu and 45Ti - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Researchers Improve Production for Short-Lived Scandium Radioisotopes | Department of Energy [energy.gov]

- 10. endocrine-abstracts.org [endocrine-abstracts.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Production of Scandium-43 via Proton Irradiation of Titanium-46

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the production of the positron-emitting radionuclide Scandium-43 (⁴³Sc) for use in radiopharmaceutical research and development. ⁴³Sc is a promising candidate for Positron Emission Tomography (PET) imaging due to its favorable decay characteristics. The primary production route discussed is the ⁴⁶Ti(p,α)⁴³Sc nuclear reaction, which offers a pathway to high-purity ⁴³Sc. These protocols cover target preparation using enriched ⁴⁶Ti, proton irradiation parameters, and subsequent radiochemical separation and quality control of the final ⁴³Sc product.

Introduction

Scandium-43 (T₁/₂ = 3.89 h, Eβ+av = 476 keV) is a medically relevant radionuclide whose decay properties make it highly suitable for PET imaging.[1] A key advantage of ⁴³Sc over other scandium isotopes like ⁴⁴Sc is the absence of co-emitted high-energy gamma rays, which can lead to improved image resolution.[1] The production of ⁴³Sc can be achieved through various nuclear reactions, with the proton irradiation of enriched Titanium-46 (⁴⁶Ti) being a viable method for producing ⁴³Sc with high radionuclidic purity.[1][2] This document outlines the necessary procedures for its production for research and clinical applications.

Production Workflow Overview

The overall process for producing ⁴³Sc from ⁴⁶Ti involves several key stages: preparation of an enriched ⁴⁶Ti target, proton irradiation in a cyclotron, chemical separation of the ⁴³Sc from the target material, and finally, quality control of the purified product.

Caption: Experimental workflow for the production of ⁴³Sc from ⁴⁶Ti.

Experimental Protocols

Target Preparation

Two primary forms of enriched ⁴⁶Ti are utilized for targetry: metallic ⁴⁶Ti and [⁴⁶Ti]TiO₂.

Protocol 1A: Metallic ⁴⁶Ti Target

-

Material: Enriched metallic ⁴⁶Ti (e.g., 97.0% enrichment).[2]

-

Procedure: The metallic target material is typically used as a thin foil or is pressed into a suitable backing for irradiation. The target thickness and geometry should be optimized based on the proton beam energy and desired production yield.

Protocol 1B: [⁴⁶Ti]TiO₂ Target

-

Material: Enriched [⁴⁶Ti]TiO₂ powder.

-

Procedure:

Proton Irradiation

The irradiation parameters are critical for maximizing the yield of ⁴³Sc while minimizing the production of impurities.

Table 1: Proton Irradiation Parameters

| Parameter | Value | Reference |

| Target Material | Enriched Metallic ⁴⁶Ti (97.0%) | [2] |

| Proton Energy | Varied (for cross-section measurement) | [2] |

| Beam Current | Not specified | [2] |

| Irradiation Time | Not specified | [2] |

| Target Material | Enriched [⁴⁶Ti]TiO₂ | [3][4][5] |

| Proton Energy | 18 MeV | [3][4][5] |

| Beam Current | 20 µA | [3] |

| Irradiation Time | 1.5 hours | [3] |

Radiochemical Separation

Following irradiation, the ⁴³Sc must be chemically separated from the bulk ⁴⁶Ti target material and any co-produced radioimpurities.

Caption: General schematic of the chemical separation process for ⁴³Sc.

Protocol 3A: Extraction Chromatography for Metallic ⁴⁶Ti Target

-

Procedure:

-

Dissolve the irradiated metallic ⁴⁶Ti target.

-

Load the dissolved target solution onto an extraction chromatography column.

-

Wash the column to remove the ⁴⁶Ti target material and other impurities.

-

Elute the purified ⁴³Sc in a small volume (e.g., ~700 µL).[2]

-

Protocol 3B: Ion Chromatography for [⁴⁶Ti]TiO₂ Target

-

Procedure:

Production Yield and Purity

The choice of production parameters significantly impacts the final yield and purity of the ⁴³Sc.

Table 2: Production Yield and Quality Control Data

| Parameter | ⁴⁶Ti(p,α)⁴³Sc Route | Reference |

| Production Yield | Up to 225 MBq | [2] |

| Decay Corrected Activity (1.5h irradiation) | 510 MBq (13.8 mCi) | [3] |

| Radionuclidic Purity | 98.2% | [1][2] |

| Radionuclidic Purity | 98.8 ± 0.3% | [3][4][5] |

| Separation Recovery Yield | ~90% | [2] |

| Separation Recovery Yield | 91.7 ± 7.4% | [3][4][5] |

| Radiochemical Yield (for DOTANOC labeling) | >96% | [1][2] |

| Specific Activity (for DOTANOC labeling) | 5-8 MBq/nmol | [2] |

| Apparent Molar Activity ([⁴³Sc]Sc-DOTA) | Up to 23.2 GBq/µmol | [3][4][5] |

Nuclear Reaction and Decay Scheme

The production of ⁴³Sc from ⁴⁶Ti proceeds via a (p,α) reaction. The subsequent decay of ⁴³Sc is what makes it suitable for PET imaging.

Caption: Nuclear reaction for ⁴³Sc production and its subsequent decay.

Conclusion

The proton irradiation of enriched ⁴⁶Ti targets is a reliable method for producing high-purity ⁴³Sc suitable for radiopharmaceutical applications.[1][2] The protocols outlined in this document provide a foundation for researchers to establish their own production of this valuable radionuclide. While the ⁴⁶Ti route yields a purer product, alternative production pathways, such as the ⁴³Ca(p,n)⁴³Sc reaction, may offer higher yields and simpler target preparation.[1][2] The choice of production method will depend on the specific requirements of the research or clinical application, including the desired yield, purity, and available infrastructure. The feasibility of recycling the enriched target material makes the ⁴⁶Ti production route more cost-effective and sustainable.[3][4][5]

References

- 1. Production and separation of 43Sc for radiopharmaceutical purposes. [sonar.ch]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Production and purification of 43Sc and 47Sc from enriched [46Ti]TiO2 and [50Ti]TiO2 targets (Journal Article) | OSTI.GOV [osti.gov]

- 5. Production and purification of 43Sc and 47Sc from enriched [46Ti]TiO2 and [50Ti]TiO2 targets - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Production of Scandium-43 via the ⁴³Ca(p,n)⁴³Sc Nuclear Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scandium-43 (⁴³Sc) is a positron-emitting radionuclide with favorable decay characteristics for Positron Emission Tomography (PET) imaging.[1][2] With a half-life of 3.89 hours and a mean positron energy of 476 keV, it offers a valuable alternative to more commonly used PET isotopes like Gallium-68.[1][2] A significant advantage of ⁴³Sc over its theranostic partner Scandium-44 is the absence of high-energy gamma emissions, which reduces the radiation dose to both patients and medical staff.[2][3]

The ⁴³Ca(p,n)⁴³Sc nuclear reaction is a promising and efficient method for producing high-purity ⁴³Sc using a cyclotron. This route involves the bombardment of an enriched Calcium-43 (⁴³Ca) target with protons. The use of enriched ⁴³Ca is crucial to minimize the co-production of long-lived scandium radioisotopes, ensuring high radionuclidic purity of the final product.[1]

These application notes provide a comprehensive overview and detailed protocols for the production, separation, and quality control of ⁴³Sc via the ⁴³Ca(p,n)⁴³Sc reaction.

Production and Quality Parameters

The following tables summarize the key quantitative data associated with the production of ⁴³Sc using the ⁴³Ca(p,n)⁴³Sc reaction.

Table 1: Nuclear Reaction and Decay Properties of Scandium-43

| Parameter | Value |

| Nuclear Reaction | ⁴³Ca(p,n)⁴³Sc |

| Half-life (T₁⸝₂) | 3.891 hours |

| Decay Mode | β⁺ (88.1%), EC (11.9%) |

| Mean Positron Energy (Eβ⁺ₐᵥ) | 476 keV |

| Maximum Positron Energy (Eβ⁺ₘₐₓ) | 1199 keV |

| Primary Gamma Ray Energy | 372.7 keV (22.7%) |

Table 2: Typical Production Parameters and Yields

| Parameter | Value | Reference |

| Target Material | Enriched ⁴³CaCO₃ (isotopic purity: 57.9% - 83.93%) | [1][2] |

| Target Form | Pressed ⁴³CaO powder | [1] |

| Proton Energy (on target) | 13.6 MeV | [1] |

| Beam Current | 5 µA | [1] |

| Irradiation Time | 1 hour | [1] |

| Resulting ⁴³Sc Activity (EOB) | Up to 480 MBq | [2] |

| Radionuclidic Purity | ~87.8% ⁴³Sc | [1] |

| Primary Radionuclidic Impurity | ~12.2% ⁴⁴Sc | [1] |

| Radiochemical Purity (after separation) | >96% | [4] |

| Specific Activity | 5-8 MBq/nmol | [4] |

EOB: End of Bombardment

Experimental Protocols

This section provides detailed methodologies for the key stages of ⁴³Sc production.

Target Preparation

The preparation of a robust and stable target is critical for successful cyclotron irradiation.

Protocol:

-

Decarboxylation of Enriched ⁴³CaCO₃:

-

Place a known quantity of enriched ⁴³CaCO₃ powder into a quartz crucible.

-

Heat the crucible in a furnace at 900-1000°C for 2-4 hours to convert the calcium carbonate to calcium oxide (⁴³CaO).

-

Allow the crucible to cool to room temperature in a desiccator to prevent moisture absorption.

-

-

Target Pressing:

-

Transfer the resulting ⁴³CaO powder into a niobium (Nb) target disc.

-

Press the powder using a hydraulic press at approximately 250 kg/cm ² to form a dense pellet.[1][5]

-

Cover the pressed pellet with a niobium foil (typically 50 µm thick) to encapsulate the target material.[1][6] This foil also serves as a beam degrader.

-

Cyclotron Irradiation

The irradiation parameters must be carefully selected to maximize the yield of ⁴³Sc while minimizing the production of impurities.

Protocol:

-

Mount the prepared ⁴³CaO target in a suitable solid target holder for the cyclotron.

-

Irradiate the target with a proton beam. Typical parameters are a proton energy of 13.6 MeV on target and a beam current of 5 µA for 1 hour.[1]

-

During irradiation, ensure adequate cooling of the target assembly to prevent overheating and damage to the target.

-

After irradiation, allow for a short cooling period to let short-lived radionuclides decay before handling.

Radiochemical Separation

The separation of no-carrier-added ⁴³Sc from the bulk calcium target is essential to obtain a high-purity product for radiolabeling. Extraction chromatography is a commonly employed and efficient method.

Protocol:

-

Target Dissolution:

-

Remotely transfer the irradiated ⁴³CaO target from the cyclotron to a hot cell.

-

Dissolve the ⁴³CaO pellet in an appropriate volume of high-purity hydrochloric acid (e.g., 6 M HCl).

-

-

Extraction Chromatography:

-

Prepare a chromatography column with a suitable extraction resin, such as a branched DGA (N,N,N',N'-tetra-n-octyldiglycolamide) resin.[1][5]

-

Condition the column by passing through 3 mL of 0.01 M HCl followed by 5 mL of 9 M HCl.[1]

-

Load the dissolved target solution onto the conditioned column.

-

Wash the column with 6 M HCl to elute the calcium ions and other potential impurities. The ⁴³Sc will be retained on the resin.

-

Elute the purified ⁴³Sc from the column using a small volume (e.g., 2 mL) of dilute hydrochloric acid (e.g., 0.01 M HCl).[1] This eluate contains the final ⁴³Sc product.

-

Quality Control

Rigorous quality control is mandatory to ensure the safety and efficacy of the ⁴³Sc product for subsequent use in radiopharmaceutical preparation.

Protocol:

-

Radionuclidic Purity:

-

Use gamma-ray spectroscopy with a High-Purity Germanium (HPGe) detector to identify and quantify all gamma-emitting radionuclides in the final product.

-

The primary radionuclidic impurity to monitor for is ⁴⁴Sc, which arises from the (p,n) reaction on the ⁴⁴Ca isotope present in the enriched ⁴³Ca target material.[1]

-

-

Radiochemical Purity:

-

Employ radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC) to determine the chemical form of the ⁴³Sc.

-

The majority of the radioactivity should correspond to the desired chemical species (e.g., [⁴³Sc]ScCl₃).

-

-

Chemical Purity:

-

Analyze the final product for trace metal impurities using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES).

-

The presence of metal ions can interfere with subsequent radiolabeling reactions.

-

-

Sterility and Endotoxin Testing:

-

Perform standard sterility tests to ensure the absence of microbial contamination.

-

Conduct a Limulus Amebocyte Lysate (LAL) test to quantify bacterial endotoxin levels.

-

Visualization of Workflows

The following diagrams illustrate the key processes involved in the production of ⁴³Sc.

Caption: Production workflow for Scandium-43.

Caption: Radiochemical separation of ⁴³Sc.

Conclusion

The ⁴³Ca(p,n)⁴³Sc nuclear reaction provides a reliable and efficient method for the production of Scandium-43 for PET imaging applications. Adherence to detailed and robust protocols for target preparation, irradiation, and radiochemical separation is essential for obtaining a high-purity product. The quality control measures outlined are critical to ensure the final ⁴³Sc radiopharmaceutical is safe and effective for clinical or preclinical use. The primary challenge remains the isotopic purity of the enriched ⁴³Ca target material, which directly impacts the radionuclidic purity of the final ⁴³Sc product. Further developments in isotope enrichment technologies will enhance the quality of cyclotron-produced ⁴³Sc.

References

- 1. Frontiers | Cyclotron production of 43Sc and 44gSc from enriched 42CaO, 43CaO, and 44CaO targets [frontiersin.org]

- 2. Production and separation of 43Sc for radiopharmaceutical purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclotron production of 43Sc for PET imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Production and separation of 43Sc for radiopharmaceutical purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclotron production of 43Sc and 44gSc from enriched 42CaO, 43CaO, and 44CaO targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

Application Notes and Protocols for Radiolabeling DOTA Conjugates with Scandium-43

Audience: Researchers, scientists, and drug development professionals.

Introduction

Scandium-43 (⁴³Sc) is an emerging positron-emitting radionuclide for Positron Emission Tomography (PET) imaging.[1][2] Its favorable decay characteristics, including a suitable half-life (3.89 hours) and lower positron energy compared to Gallium-68 (⁶⁸Ga), offer the potential for high-resolution PET imaging.[1][3] Furthermore, ⁴³Sc is part of a theranostic pair with the therapeutic radionuclide Scandium-47 (⁴⁷Sc), allowing for consistent radiopharmaceutical chemistry for both diagnosis and therapy.[2][4] The chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and its conjugates are widely used for complexing radiometals like ⁴³Sc due to their high stability.[2] This document provides detailed protocols for the production of ⁴³Sc, radiolabeling of DOTA conjugates, and quality control of the final radiopharmaceutical.

Quantitative Data Summary

The following tables summarize key quantitative data for the radiolabeling of DOTA conjugates with Scandium-43.

Table 1: Scandium-43 Production Yields

| Production Route | Target Material | Projectile | Reported Yield | Reference |

| ⁴²Ca(d,n)⁴³Sc | Enriched ⁴²CaO | Deuteron | High Yield and Purity | [1][5] |

| ⁴³Ca(p,n)⁴³Sc | Enriched ⁴³CaCO₃ | Proton | Up to 480 MBq | [6] |

| ⁴⁶Ti(p,α)⁴³Sc | Enriched metallic ⁴⁶Ti | Proton | Up to 225 MBq | [6] |

| ⁴⁰Ca(α,p)⁴³Sc | Natural CaCO₃ | Alpha | 102 MBq/μA/h | [7] |

Table 2: Radiolabeling Performance of ⁴³Sc-DOTA Conjugates

| DOTA Conjugate | Radiolabeling Efficiency | Specific Activity | Radiochemical Purity | Reference |

| DOTATATE | >98% | >98% | [7] | |

| DOTATATE | >97% | Up to 660 µCi/nmole | >99% | [3] |

| DOTANOC | >96% | 5-8 MBq/nmol | [6] | |

| DOTA-TATE | 7.14 MBq/nmol | [5] |

Experimental Protocols

Production and Purification of Scandium-43

Scandium-43 can be produced via several nuclear reactions using a cyclotron.[1][8] The following protocol is a general guideline based on the irradiation of enriched calcium targets.

1.1. Target Preparation and Irradiation:

-

Press isotopically enriched calcium oxide (e.g., ⁴²CaO or ⁴³CaO) into a target disc.[1][5]

-